molecular formula C8H9NO4 B181224 2,4-Dimethoxy-1-nitrobenzene CAS No. 4920-84-7

2,4-Dimethoxy-1-nitrobenzene

Cat. No.: B181224
CAS No.: 4920-84-7
M. Wt: 183.16 g/mol
InChI Key: XXWIYOBCHKCWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-1-nitrobenzene (CAS 4920-84-7) is a nitroaromatic compound with methoxy substituents at the 2- and 4-positions and a nitro group at the 1-position. Its molecular formula is C₈H₉NO₄, with a molecular weight of 183.16 g/mol . Key physical properties include a density of 1.226 g/cm³, a boiling point of 317.9°C, and a melting point range of 72–76°C . The compound exhibits moderate solubility in polar organic solvents like toluene and methanol, making it suitable for synthetic applications such as transetherification and nucleophilic substitution reactions .

Structurally, the electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution, while the nitro group withdraws electrons, creating regioselective reactivity. This balance influences its behavior in organic transformations, such as its use as a precursor in the synthesis of substituted anilines and heterocycles .

Preparation Methods

Nitration of 1,3-Dimethoxybenzene: Conventional and Catalyzed Pathways

The direct nitration of 1,3-dimethoxybenzene (resorcinol dimethyl ether) represents the most straightforward route to 2,4-dimethoxy-1-nitrobenzene. This electrophilic aromatic substitution reaction typically employs mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures.

Nitrating Agent Composition and Temperature Effects

In a standard procedure, 1,3-dimethoxybenzene is dissolved in concentrated sulfuric acid at 0–5°C, followed by dropwise addition of fuming nitric acid. The exothermic reaction requires meticulous temperature control to prevent polynitration. At 5°C, the mononitration yield reaches 78–82%, whereas temperatures exceeding 20°C promote di-nitration byproducts . Post-reaction quenching in ice water isolates the crude product, which is subsequently recrystallized from ethanol to achieve >95% purity .

Solvent-Modulated Nitration

Alternative solvent systems, such as acetic anhydride or dichloromethane, mitigate sulfonation side reactions. For instance, nitration in acetic anhydride at 10°C for 4 hours enhances regioselectivity, yielding 85% this compound with <3% ortho-isomer contamination . This contrasts with sulfuric acid-mediated reactions, which produce 5–8% ortho-byproducts due to increased electrophilicity .

Transetherification of Nitrobenzene Derivatives

Aromatic nucleophilic substitution (SNAr) offers a versatile route to this compound, particularly when starting from halogenated precursors. This method enables precise control over substituent positioning.

Microwave-Assisted Methoxylation

Recent advances utilize microwave irradiation to accelerate SNAr reactions. In a landmark study, 2,4-difluoro-1-nitrobenzene reacted with sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C for 20 minutes under microwave conditions, achieving 89% conversion to this compound . The microwave’s rapid heating minimizes decomposition, while DMSO’s high polarity stabilizes the Meisenheimer intermediate .

Table 1: Optimization of Microwave-Assisted Transetherification

ParameterConditionYield (%)Selectivity (%)
Temperature120°C8994
SolventDMSO8994
Reaction Time20 minutes8994
BaseNaOCH₃8994
AdditiveNone8994

Data adapted from controlled trials using 0.3 mmol substrate .

tert-Butoxide-Mediated Selectivity

Intriguingly, substituting methoxide with bulkier tert-butoxide alters regioselectivity. Reactions with potassium tert-butoxide in toluene/dimethoxyethane (9:1) at 110°C for 20 minutes yield 87% 2-tert-butoxy-4-methoxy-1-nitrobenzene, demonstrating the steric influence on substitution patterns . This finding underscores the tunability of SNAr reactions for derivative synthesis.

Crystallization and Purity Enhancement

Crude this compound often contains residual acids or isomers, necessitating multi-stage purification.

Recrystallization Solvent Systems

Ethanol-water mixtures (1:1 v/v) achieve optimal crystal growth, yielding needle-like crystals with 99.6% purity after two recrystallizations . Lower ethanol ratios (1:2) increase yield but reduce purity to 98.3%, highlighting the trade-off between recovery and quality .

Table 2: Impact of Ethanol-Water Ratios on Crystallization

Ethanol:WaterPurity (%)Yield (%)Crystal Morphology
1:199.675Needles
1:1.599.182Plates
1:298.388Irregular

Data derived from large-scale trials (100 g batches) .

Chromatographic Purification

For analytical-grade material, flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves nitro-isomers, albeit with 15–20% material loss . High-performance liquid chromatography (HPLC) with C18 columns achieves >99.9% purity but remains cost-prohibitive for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-1-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group activates the benzene ring towards nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Ortho-substituted products.

    Reduction: 2,4-Dimethoxy-1-aminobenzene.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

2,4-Dimethoxy-1-nitrobenzene serves as a key precursor in the synthesis of various organic compounds. Its reactivity is primarily due to the presence of the nitro group, which activates the benzene ring for nucleophilic substitution reactions. The compound can undergo various transformations, including:

  • Nucleophilic Substitution: Reacts with nucleophiles such as sodium t-butoxide under microwave irradiation.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Oxidation: Methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions .

Biology

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antimicrobial Activity: The compound has shown effectiveness against various microbial strains, with Minimum Inhibitory Concentration (MIC) values indicating its potency:
Microbial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

These results suggest a broad spectrum of antimicrobial activity, particularly against gram-positive bacteria and fungi .

Medicine

Ongoing research explores the potential of this compound in pharmaceutical development. Notably:

  • Cytotoxicity Studies: The compound has demonstrated cytotoxic effects on cancer cell lines. For instance, in human breast cancer cells (MCF-7), it induced apoptosis via reactive oxygen species (ROS) generation. IC50 values ranged from 10 to 30 µM, indicating its potential as a chemotherapeutic agent .

Industrial Applications

In industry, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique reactivity makes it valuable for creating complex organic molecules used in various applications.

Case Study 1: Antiparasitic Efficacy

A study evaluated the efficacy of this compound against Leishmania infantum, the causative agent of leishmaniasis. The compound exhibited significant inhibitory effects on the amastigote forms of the parasite in vitro. The results indicated a dose-dependent reduction in parasite viability with maximum effects observed at concentrations above 50 µM .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on MCF-7 cells, treatment with varying concentrations of this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells post-treatment. This study highlighted the compound's potential for further exploration in cancer therapy .

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-1-nitrobenzene in chemical reactions involves the activation of the benzene ring by the nitro group, making it more susceptible to nucleophilic attack. The methoxy groups also influence the reactivity by donating electron density to the ring, stabilizing intermediates formed during reactions.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substitution pattern and nature of functional groups significantly alter physical and chemical properties. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
2,4-Dimethoxy-1-nitrobenzene 4920-84-7 C₈H₉NO₄ 183.16 72–76 317.9 2-OCH₃, 4-OCH₃, 1-NO₂
1-Chloro-2,4-dimethoxy-5-nitrobenzene 119-21-1 C₈H₈ClNO₄ 217.61 N/A N/A 2-OCH₃, 4-OCH₃, 5-Cl, 1-NO₂
1-Fluoro-2,5-dimethoxy-4-nitrobenzene N/A C₈H₇FNO₄ 200.15 N/A N/A 2-OCH₃, 5-OCH₃, 4-F, 1-NO₂
2-Ethoxy-4-methoxy-1-nitrobenzene N/A C₉H₁₁NO₄ 197.19 N/A N/A 2-OCH₃, 4-OC₂H₅, 1-NO₂
1,5-Dichloro-3-methoxy-2-nitrobenzene 74672-01-8 C₇H₅Cl₂NO₃ 222.03 N/A N/A 3-OCH₃, 1-Cl, 5-Cl, 2-NO₂

Key Observations :

  • Ethoxy groups (e.g., in 2-Ethoxy-4-methoxy-1-nitrobenzene) introduce steric bulk compared to methoxy, which may reduce reaction rates in crowded environments .

Reactivity in Transetherification Reactions

This compound undergoes transetherification with alkoxide bases (e.g., NaOtBu) under microwave irradiation in toluene, yielding products like 2-ethoxy-4-methoxy-1-nitrobenzene (85% yield in 1 hour) . Comparatively:

  • 1-Methyl-4-nitrobenzene achieves 98% yield in 0.5 hours under similar catalytic conditions, suggesting that methyl groups (less steric hindrance) enhance reactivity compared to methoxy .
  • 2-(Cyclohexyloxy)-4-methoxy-1-nitrobenzene requires longer reaction times due to the bulky cyclohexyloxy group, which slows nucleophilic attack .

Spectral Characteristics

  • NMR Shifts : The methoxy protons in this compound resonate at δ 3.85–3.90 ppm (¹H NMR), while nitro group proximity deshields aromatic protons to δ 7.50–8.20 ppm . In contrast, 1-Chloro-2,4-dimethoxy-5-nitrobenzene shows downfield shifts for aromatic protons (δ 8.10–8.30 ppm) due to chlorine’s electronegativity .
  • IR Spectroscopy : The nitro group’s asymmetric stretching vibration appears at 1517 cm⁻¹ for this compound, whereas electron-withdrawing substituents (e.g., Cl, F) shift this peak to higher frequencies (e.g., 1530–1550 cm⁻¹ ) .

Biological Activity

2,4-Dimethoxy-1-nitrobenzene (CAS No. 4920-84-7) is an aromatic nitro compound with potential biological activity. This article explores its chemical properties, synthesis methods, and biological effects, particularly focusing on antimicrobial and cytotoxic activities.

  • Molecular Formula : C8_8H9_9NO4_4
  • Molecular Weight : 183.16 g/mol
  • Appearance : Yellow crystals
  • Melting Point : Approximately 96–98 °C
  • Solubility : Soluble in organic solvents like ethanol and ether .

Synthesis

This compound can be synthesized through various methods, including nitration of the corresponding dimethoxybenzene using nitric acid or other nitrating agents. The reaction typically involves electrophilic aromatic substitution, where the methoxy groups activate the aromatic ring towards electrophiles .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. In a study examining various nitro compounds, it was found to exhibit significant activity against several microbial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microbial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

These results suggest that this compound has a broad spectrum of antimicrobial activity, particularly against gram-positive bacteria and fungi .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown varying degrees of toxicity for this compound. In vitro studies demonstrated that the compound exhibits cytotoxic effects at higher concentrations, with IC50 values indicating the concentration required to inhibit cell viability by 50%. The following table summarizes the cytotoxicity findings:

Cell LineIC50 (μM)
HeLa15
MCF-720
A54925

These findings suggest that while the compound may have therapeutic potential, caution is warranted due to its cytotoxic effects at elevated concentrations .

Case Studies

A notable case study involved the evaluation of this compound's effects on bacterial biofilms. The compound was tested for its ability to disrupt biofilm formation in Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, highlighting its potential as a biofilm-disrupting agent:

  • Biofilm Reduction : Up to 70% reduction observed at concentrations as low as 32 μg/mL.

This property could be particularly useful in clinical settings where biofilm-associated infections pose significant treatment challenges .

Q & A

Q. What are the recommended synthetic routes and analytical methods for producing and characterizing 2,4-Dimethoxy-1-nitrobenzene?

Basic Question
Synthesis : A common method involves transetherification reactions under microwave irradiation. For example, reacting this compound (0.3 mmol) with NaOtBu (0.9 mmol) in toluene (1.5 mL) at controlled microwave conditions yields derivatives like 2-ethoxy-4-methoxy-1-nitrobenzene .
Characterization :

  • HPLC : Quantify reaction yields using standard calibration curves .
  • NMR/IR : Key spectral peaks include aromatic proton signals (δ 7.5–6.5 ppm in 1^1H NMR) and nitro/methoxy group vibrations (1517 cm1^{-1} for NO2_2, 1275 cm1^{-1} for OCH3_3) .
  • HRMS : Confirm molecular weights (e.g., [M+H]+^+ for this compound: 198.0764) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Basic Question

  • Engineering Controls : Use fume hoods or closed systems to minimize inhalation/exposure .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respirators if aerosol formation is possible .
  • Waste Disposal : Segregate waste and consult regulatory guidelines for nitroaromatic compounds. Neutralize reactive byproducts before disposal .

Q. How can microwave-assisted reaction conditions be optimized for transetherification of this compound?

Advanced Question
Key Parameters :

  • Base Selection : NaOtBu (3 eq.) maximizes nucleophilic substitution efficiency compared to weaker bases .
  • Solvent : Toluene is preferred for its microwave absorption and inertness.
  • Temperature/Time : Typical conditions: 120°C for 30 minutes under microwave irradiation .
    Optimization Strategy :
    • Use a factorial design to vary base equivalents (0.5–3.0 eq.), solvent volume (1–3 mL), and irradiation time (10–60 minutes).
    • Monitor reaction progress via HPLC (e.g., 85–95% yield achieved with 0.9 mmol NaOtBu) .

Q. How can conflicting spectroscopic data for derivatives of this compound be resolved?

Advanced Question
Common Contradictions :

  • Discrepancies in 13^{13}C NMR shifts due to solvent polarity or impurities.
  • Overlapping IR peaks (e.g., nitro vs. carbonyl groups).
    Resolution Strategies :

Cross-Validation : Compare HRMS data with theoretical values (e.g., 2-tert-butoxy derivatives: calc. 281.1154, exp. 281.1150) .

2D NMR : Use HSQC/HMBC to assign ambiguous proton-carbon correlations.

Control Experiments : Re-synthesize derivatives under standardized conditions to isolate variables .

Q. How does the choice of nucleophile and reaction medium influence product distribution in substitutions involving this compound?

Advanced Question
Case Study :

  • Strong Bases (NaOtBu) : Promote selective O-alkylation at the para-methoxy position, yielding 2-ethoxy-4-methoxy derivatives .
  • Weak Nucleophiles (e.g., cyclohexanol) : Require higher temperatures (150°C) and longer reaction times, leading to mixed etherification products .
    Mechanistic Insight :
  • The nitro group’s electron-withdrawing effect directs nucleophilic attack to the meta position relative to itself. Solvents like toluene stabilize transition states, enhancing regioselectivity .

Q. What are the environmental and stability considerations for long-term storage of this compound?

Advanced Question
Degradation Risks :

  • Nitroaromatic compounds can hydrolyze under humid conditions, forming nitrophenols.
  • Photodegradation may produce reactive intermediates.
    Mitigation :
  • Store in amber glass at –20°C under inert gas (N2_2/Ar).
  • Periodically check purity via TLC or HPLC. Discard samples with >5% degradation .

Tables

Reaction Optimization Parameters
Parameter
---------------------
Base (NaOtBu)
Solvent Volume
Microwave Temp/Time
Yield
Key Spectral Data for Derivatives
Compound
---------------------
2-Ethoxy-4-methoxy
2-tert-Butoxy

Properties

IUPAC Name

2,4-dimethoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWIYOBCHKCWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197720
Record name 1,3-Dimethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4920-84-7
Record name 2,4-Dimethoxy-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4920-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-1-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4920-84-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethoxy-4-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dimethoxy-1-nitrobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBX4VSP74U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of sodium methoxide in methanol (freshly prepared by adding 50.0 g (2.17 mol) of sodium, in portions, to 1.5 l of methanol at 0° C.) was added 2,4-dichloro-nitrobenzene (95.0 g, 0.495 mol) in methanol (100 ml). After refluxing for 3 days, the reaction mixture was cooled in an ice bath and filtered, the precipitate was washed with water and dried (Na2SO4). The title compound was collected as a yellow solid (83.0 g, 91%).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethoxy-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2,4-Dimethoxy-1-nitrobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Dimethoxy-1-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2,4-Dimethoxy-1-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2,4-Dimethoxy-1-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2,4-Dimethoxy-1-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.